molecular formula C24H21ClN4O2S B445417 N'-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide

N'-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide

Cat. No.: B445417
M. Wt: 465g/mol
InChI Key: UOFVXWZIUIDYAY-YSMPRRRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide is a complex organic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of sulfonohydrazides and is characterized by the presence of a pyrazole ring, a chlorobenzyl group, and a methylbenzenesulfonohydrazide moiety. It has been studied for its potential anticancer properties and its ability to inhibit certain enzymes .

Preparation Methods

The synthesis of N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide. The reaction is carried out in ethanol under reflux conditions for several hours, followed by gradual cooling to room temperature to obtain the desired product . The reaction can be represented as follows:

4-chlorobenzophenone+tosyl hydrazideN’-(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene-4-methylbenzenesulfonohydrazide\text{4-chlorobenzophenone} + \text{tosyl hydrazide} \rightarrow \text{N'-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide} 4-chlorobenzophenone+tosyl hydrazide→N’-(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene-4-methylbenzenesulfonohydrazide

Chemical Reactions Analysis

N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. It has been found to inhibit the COX-2 enzyme, which plays a role in inflammation and cancer progression. The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and promoting apoptosis in cancer cells .

Comparison with Similar Compounds

N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide can be compared to other sulfonohydrazides and pyrazole derivatives:

These comparisons highlight the uniqueness of N’-{(Z)-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-4-methylbenzenesulfonohydrazide in terms of its chemical structure and biological activity.

Properties

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465g/mol

IUPAC Name

N-[(Z)-[1-[(4-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H21ClN4O2S/c1-18-7-13-23(14-8-18)32(30,31)28-26-15-21-17-29(16-19-9-11-22(25)12-10-19)27-24(21)20-5-3-2-4-6-20/h2-15,17,28H,16H2,1H3/b26-15-

InChI Key

UOFVXWZIUIDYAY-YSMPRRRNSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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